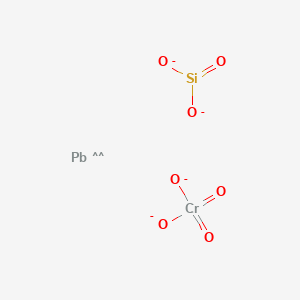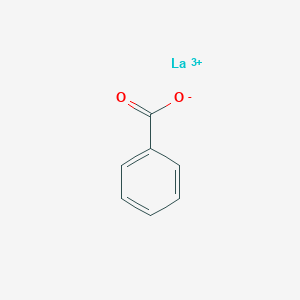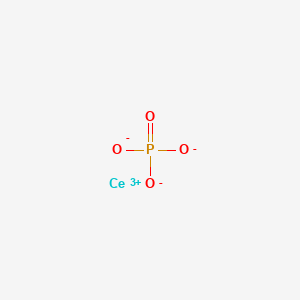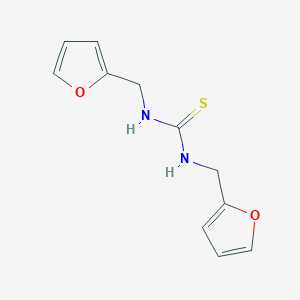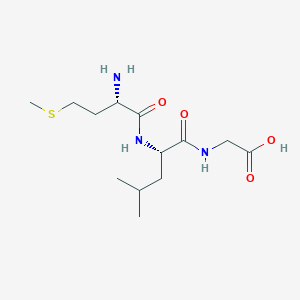
Tetrafluoroborato de hierro(II) hexahidratado
Descripción general
Descripción
Iron(II) tetrafluoroborate hexahydrate is a useful research compound. Its molecular formula is B2F8FeH12O6 and its molecular weight is 337.55 g/mol. The purity is usually 95%.
The exact mass of the compound Iron(II) tetrafluoroborate hexahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Iron(II) tetrafluoroborate hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron(II) tetrafluoroborate hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalizador para la reducción de aldehídos a alcoholes
El tetrafluoroborato de hierro(II) hexahidratado se utiliza como catalizador para la reducción más ecológica de aldehídos a alcoholes en condiciones de transferencia de hidrogenación . Este proceso es rápido y selectivo, lo que lo convierte en un método eficiente para la reducción de aldehídos .
Fabricación de baterías
Este compuesto se utiliza en la fabricación de baterías . El papel específico que desempeña en la fabricación de baterías no se detalla en las fuentes, pero es probable que esté involucrado en los procesos electroquímicos que ocurren dentro de la batería.
Formación de complejos de coordinación de hierro(II)
El tetrafluoroborato de hierro(II) se utiliza como material de partida para la formación de otros complejos de coordinación de hierro(II) . Estos complejos tienen una amplia gama de aplicaciones en varios campos de la química.
Química verde
El this compound se considera un producto alternativo más ecológico
Mecanismo De Acción
Target of Action
Iron(II) tetrafluoroborate hexahydrate is an inorganic compound that primarily targets aldehydes . Aldehydes play a crucial role in various biochemical processes and are often involved in energy production and molecular synthesis.
Mode of Action
The compound interacts with its targets through a process known as transfer hydrogenation . In this process, the compound, acting as a catalyst, facilitates the transfer of hydrogen atoms from a hydrogen donor, such as formic acid, to the aldehyde targets .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the reduction of aldehydes to alcohols . The downstream effects of this pathway include the production of primary alcohols, which are essential components in various biochemical processes, including energy metabolism and cellular signaling.
Pharmacokinetics
It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in aqueous environments.
Result of Action
The primary result of the compound’s action is the fast and selective reduction of aldehydes to primary alcohols . This transformation is crucial in various biochemical processes, including the synthesis of complex organic molecules and energy production.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is known to be stable and active in aqueous solutions . .
Safety and Hazards
Iron(II) tetrafluoroborate hexahydrate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, and Skin Corr. 1B . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Iron(II) tetrafluoroborate hexahydrate is used as the starting material for forming various other iron (II) coordination complexes . It has potential applications in the synthesis of new iron (II) complexes of 1,5-diaza-3,7-diphosphacyclooctanes with a wider variety of the substituents on ligands heteroatoms .
Análisis Bioquímico
Biochemical Properties
Iron(II) tetrafluoroborate hexahydrate plays a significant role in biochemical reactions. It serves as a catalyst for the reduction of aldehydes to alcohols under transfer hydrogenation conditions . This compound interacts with various enzymes and proteins to facilitate these reactions .
Molecular Mechanism
Iron(II) tetrafluoroborate hexahydrate exerts its effects at the molecular level primarily through its role as a catalyst. It facilitates the transfer hydrogenation of aldehydes to produce alcohols . This process involves binding interactions with biomolecules and potentially influences enzyme activity and gene expression .
Metabolic Pathways
Iron(II) tetrafluoroborate hexahydrate is involved in the metabolic pathway of the reduction of aldehydes to alcohols . It interacts with enzymes in this pathway, potentially affecting metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
iron(2+);ditetrafluoroborate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Fe.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQGOEGCKHXNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2F8FeH12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578075 | |
| Record name | Iron(2+) tetrafluoroborate--water (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13877-16-2 | |
| Record name | Iron(2+) tetrafluoroborate--water (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron(II) tetrafluoroborate hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Iron(II) tetrafluoroborate hexahydrate in synthesizing the compounds described in the research papers?
A1: Iron(II) tetrafluoroborate hexahydrate acts as a source of Iron(II) ions in the reactions described. These ions then interact with multidentate ligands to form coordination complexes. [, ]
Q2: How does the choice of ligand affect the structure of the resulting Iron(II) complex?
A2: The structure of the resulting Iron(II) complex is highly dependent on the denticity and geometry of the ligand used.
- In the first paper [], the tridentate ligand 2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine leads to the formation of a heptanuclear ferric cluster with a corner-shared triple-triangle core structure.
- In the second paper [], the pyridine-derived triphosphane ligand C5H3N{2-[CMe(CH2PMe2)2]}{6-[CMe2(CH2PMe2)]} initially forms a mononuclear iron(II) complex. Interestingly, under specific reaction conditions with carbon monoxide, this complex undergoes further reaction leading to the incorporation of an additional PMe2 donor from the ligand, forming a new tetradentate ligand and a distinct iron complex.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


